molecular formula C9H14F2N2O B1490668 (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1681019-90-8

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1490668
CAS RN: 1681019-90-8
M. Wt: 204.22 g/mol
InChI Key: ACPHOZBRWBMRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a potent, selective, and orally active dipeptidyl peptidase IV inhibitor . It is also known as PF-00734200 .


Synthesis Analysis

The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .


Molecular Structure Analysis

The molecular structure of PF-00734200 involves a 3,3-difluoropyrrolidin-1-yl group and a pyrrolidin-3-yl group linked by a methanone group .


Chemical Reactions Analysis

The major route of metabolism of PF-00734200 was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) . Phase II metabolic pathways included carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .


Physical And Chemical Properties Analysis

Absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . Circulating radioactivity was primarily composed of the parent drug .

Scientific Research Applications

Type 2 Diabetes Treatment

This compound, also known as PF-00734200, has been identified as a potent dipeptidyl peptidase IV (DPP-4) inhibitor . It has progressed to phase 3 clinical trials for the treatment of type 2 diabetes . DPP-4 inhibitors are a class of medications that prolong the action of incretin hormones, which increase insulin release and decrease glucagon levels in the circulation in a glucose-dependent manner.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of PF-00734200 have been extensively studied in rats, dogs, and humans. It is absorbed rapidly, with maximal plasma concentrations achieved within 1 hour after oral administration. The compound is primarily eliminated through renal clearance and metabolism, with hydroxylation at the 5′ position of the pyrimidine ring being a major metabolic pathway .

Pain Modulation

DPP-4 inhibitors like PF-00734200 have been shown to hydrolyze opioid peptides, which are involved in pain modulation. This suggests potential applications in the management of chronic pain conditions .

Cardiovascular Diseases

Research indicates that DPP-4 inhibitors may have therapeutic applications beyond diabetes, including the treatment of cardiovascular diseases such as coronary heart disease and heart failure. This is due to their role in deactivating incretin hormones and modulating heart and vascular functions .

Drug Metabolism Studies

PF-00734200 serves as a model compound in drug metabolism studies to understand the disposition of drugs within the body. Such studies are crucial for predicting the behavior of new pharmaceutical compounds .

Enzyme Function Research

The compound’s interaction with DPP-4 also provides insights into the enzyme’s function as a carrier protein and ligand for various extracellular and intracellular substrates. This can further our understanding of cellular processes and the development of other therapeutic agents .

Mechanism of Action

Target of Action

The primary target of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is the enzyme Dipeptidyl Peptidase IV . This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion .

Mode of Action

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone acts as an inhibitor of Dipeptidyl Peptidase IV . By inhibiting this enzyme, it increases the levels of incretin hormones, leading to enhanced insulin secretion and thus better control of blood glucose levels .

Biochemical Pathways

The major route of metabolism of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring . Phase II metabolic pathways include carbamoyl glucuronidation, glucosidation on the pyrrolidine nitrogen, and conjugation with creatinine .

Pharmacokinetics

After oral administration, absorption of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is rapid in all species, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of Dipeptidyl Peptidase IV by (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone leads to increased levels of incretin hormones . This results in enhanced insulin secretion, which helps in better control of blood glucose levels .

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPHOZBRWBMRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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